1-[5-Butanoyl-6-(4-tert-butylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one
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Overview
Description
1-[5-Butanoyl-6-(4-tert-butylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 1-[5-Butanoyl-6-(4-tert-butylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[5-Butanoyl-6-(4-tert-butylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[5-Butanoyl-6-(4-tert-butylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a synthetic intermediate in the preparation of other complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is being investigated for its potential use in drug development, particularly for its enzyme inhibitory activities.
Mechanism of Action
The mechanism of action of 1-[5-Butanoyl-6-(4-tert-butylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include the inhibition of carbonic anhydrase, cholinesterase, and other enzymes, which play crucial roles in physiological processes .
Comparison with Similar Compounds
1-[5-Butanoyl-6-(4-tert-butylphenyl)-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]butan-1-one can be compared with other triazolothiadiazine derivatives. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share the same core structure but differ in their substituents.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: These isomers have a different arrangement of the triazole and thiadiazine rings.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Another isomeric form with distinct properties. The uniqueness of this compound lies in its specific substituents, which confer unique biological and chemical properties.
Properties
Molecular Formula |
C22H28N4O2S |
---|---|
Molecular Weight |
412.6 g/mol |
IUPAC Name |
1-[5-butanoyl-6-(4-tert-butylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]butan-1-one |
InChI |
InChI=1S/C22H28N4O2S/c1-6-8-17(27)20-19(15-10-12-16(13-11-15)22(3,4)5)26(18(28)9-7-2)25-14-23-24-21(25)29-20/h10-14H,6-9H2,1-5H3 |
InChI Key |
GHXRFXDHONHTFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(N(N2C=NN=C2S1)C(=O)CCC)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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